molecular formula C13H7Cl2F2NO B5768987 2,3-dichloro-N-(2,4-difluorophenyl)benzamide

2,3-dichloro-N-(2,4-difluorophenyl)benzamide

Cat. No. B5768987
M. Wt: 302.10 g/mol
InChI Key: JDXMFZAOMALQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(2,4-difluorophenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases such as neuropathic pain, inflammation, and cancer.

Mechanism of Action

2,3-dichloro-N-(2,4-difluorophenyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes. The P2X7 receptor is activated by extracellular ATP, leading to the opening of the channel and influx of calcium ions. This compound blocks the activation of the P2X7 receptor, preventing calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce pain behavior, inflammation, and cancer cell proliferation. This compound has also been found to reduce cytokine release and oxidative stress in animal models. However, the exact mechanisms behind these effects are still being studied.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments. It is highly selective for the P2X7 receptor, which reduces the potential for off-target effects. This compound has also been optimized for high yield and purity in synthesis, which ensures consistency in lab experiments. However, this compound also has limitations for lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2,3-dichloro-N-(2,4-difluorophenyl)benzamide. One area of research is to further investigate its potential therapeutic effects in various diseases such as neuropathic pain, inflammation, and cancer. Another area of research is to study the underlying mechanisms behind its biochemical and physiological effects. Additionally, there is potential for the development of new derivatives of this compound with improved potency and pharmacokinetics. Overall, this compound has shown promising results in scientific research and has potential for future therapeutic applications.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(2,4-difluorophenyl)benzamide involves the reaction of 2,3-dichlorobenzoic acid with 2,4-difluoroaniline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method has been optimized to achieve high yield and purity of this compound.

Scientific Research Applications

2,3-dichloro-N-(2,4-difluorophenyl)benzamide has shown promising results in various scientific research applications. Its selective antagonism of the P2X7 receptor has been found to have potential therapeutic effects in neuropathic pain, inflammation, and cancer. In neuropathic pain, this compound has been shown to reduce pain behavior in animal models. In inflammation, this compound has been found to reduce cytokine release and inflammation in animal models. In cancer, this compound has been shown to inhibit cancer cell proliferation and induce cell death in vitro and in vivo.

properties

IUPAC Name

2,3-dichloro-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F2NO/c14-9-3-1-2-8(12(9)15)13(19)18-11-5-4-7(16)6-10(11)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXMFZAOMALQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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